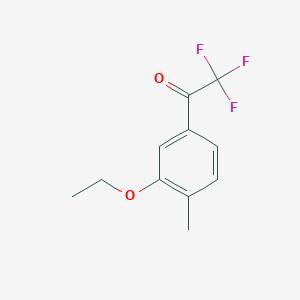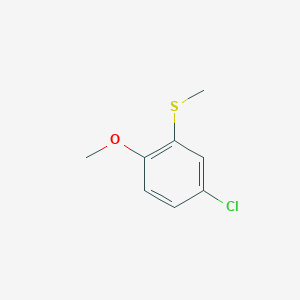![molecular formula C13H17FO2 B7991442 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde](/img/structure/B7991442.png)
4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a fluorine atom at the fourth position and a pentyloxy group attached to the benzene ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde as the starting material.
Etherification: The pentyloxy group is introduced through an etherification reaction. This involves the reaction of 4-fluorobenzaldehyde with n-pentanol in the presence of an acid catalyst, such as sulfuric acid, to form 4-fluoro-2-(n-pentyloxy)benzaldehyde.
Formylation: The final step involves the formylation of the intermediate compound to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-Fluoro-2-[(n-pentyloxy)methyl]benzoic acid.
Reduction: 4-Fluoro-2-[(n-pentyloxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
類似化合物との比較
4-Fluorobenzaldehyde: Lacks the pentyloxy group, making it less hydrophobic and potentially less bioactive.
2-[(n-Pentyloxy)methyl]benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and interaction with biological targets.
4-Fluoro-2-methoxybenzaldehyde: Contains a methoxy group instead of a pentyloxy group, leading to differences in hydrophobicity and steric effects.
Uniqueness: 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde is unique due to the combination of the fluorine atom and the pentyloxy group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-fluoro-2-(pentoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-2-3-4-7-16-10-12-8-13(14)6-5-11(12)9-15/h5-6,8-9H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYHGKPWYBAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=C(C=CC(=C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Methylthio)phenyl]-1-propene](/img/structure/B7991368.png)


![4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol](/img/structure/B7991386.png)






![O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7991460.png)


